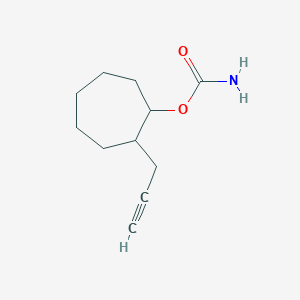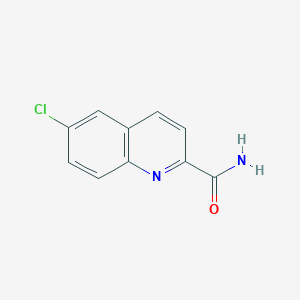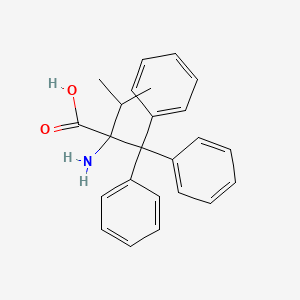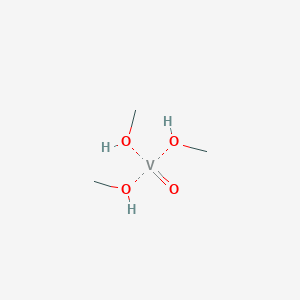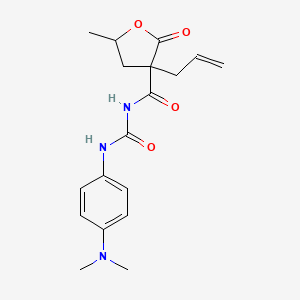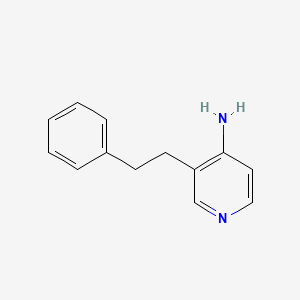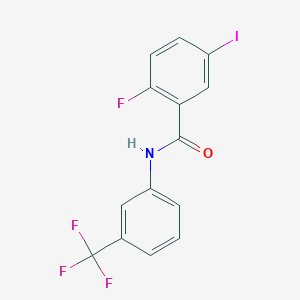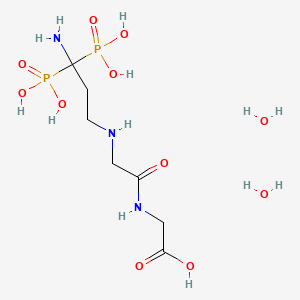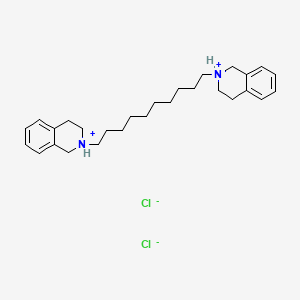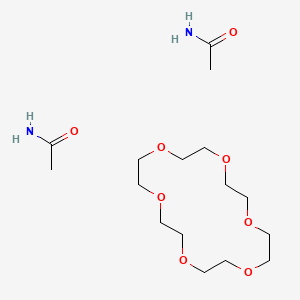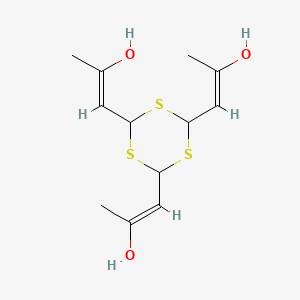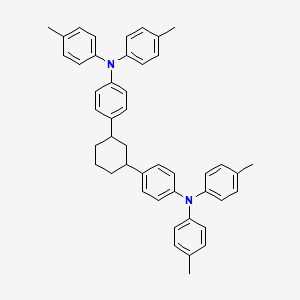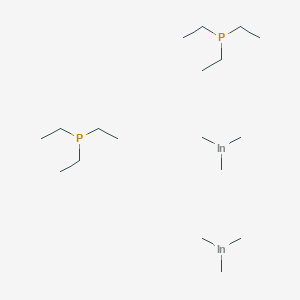
Trimethyl(triethylphosphine)indium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(triethylphosphine)indium is an organometallic compound with the molecular formula C9H24InP. It is a coordination complex where indium is bonded to three methyl groups and one triethylphosphine ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyl(triethylphosphine)indium can be synthesized through the reaction of indium trichloride with trimethylaluminum and triethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
InCl3+3AlMe3+PEt3→InMe3(PEt3)+3AlClMe2
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(triethylphosphine)indium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and phosphine oxides.
Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphites or phosphines.
Decomposition: At elevated temperatures, the compound can decompose to form indium metal and volatile organic byproducts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Substitution Reagents: Other phosphines or phosphites can be used for ligand exchange reactions.
Decomposition Conditions: High temperatures (above 100°C) are typically required for decomposition.
Major Products:
Oxidation Products: Indium oxides and phosphine oxides.
Substitution Products: New indium-phosphine complexes.
Decomposition Products: Indium metal and volatile organic compounds.
Applications De Recherche Scientifique
Trimethyl(triethylphosphine)indium has several scientific research applications:
Materials Science: It is used as a precursor for the deposition of indium-containing thin films and nanoparticles.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and polymerization reactions.
Spectroscopy: It is used in spectroscopic studies to introduce indium atoms into reactive environments for diagnostic purposes
Mécanisme D'action
The mechanism of action of trimethyl(triethylphosphine)indium involves the coordination of the triethylphosphine ligand to the indium center, which stabilizes the compound and influences its reactivity. The compound can undergo ligand exchange, oxidation, and decomposition reactions, with the triethylphosphine ligand playing a crucial role in these processes. The molecular targets and pathways involved include the formation of indium-phosphine complexes and the generation of reactive intermediates during decomposition .
Comparaison Avec Des Composés Similaires
Trimethylphosphine: An organophosphorus compound with the formula P(CH3)3, commonly used as a ligand in coordination chemistry.
Trimethylindium: An organoindium compound with the formula In(CH3)3, used as a precursor for indium-containing materials.
Uniqueness: Trimethyl(triethylphosphine)indium is unique due to the presence of both methyl and triethylphosphine ligands, which provide distinct steric and electronic properties. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
87224-89-3 |
|---|---|
Formule moléculaire |
C18H48In2P2 |
Poids moléculaire |
556.2 g/mol |
Nom IUPAC |
triethylphosphane;trimethylindigane |
InChI |
InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;; |
Clé InChI |
PCJIBLWYPPAVQF-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
